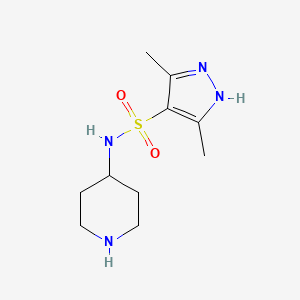

3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide

Descripción general

Descripción

3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H18N4O2S and its molecular weight is 258.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given the lack of specific target identification, it’s difficult to determine the exact pathways this compound affects .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Without specific target identification and understanding of the compound’s mode of action, it’s challenging to describe the precise effects of this compound .

Actividad Biológica

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Pyrazole : The initial step involves the reaction of pentane-2,4-dione with hydrazine hydrate to yield 3,5-dimethyl-1H-pyrazole.

- Sulfonylation : The pyrazole is then reacted with sulfonyl chloride in the presence of a base (e.g., diisopropylethylamine) to form the sulfonamide derivative.

- Final Coupling : The final product is obtained by coupling the piperidine moiety with the sulfonamide precursor.

The overall reaction can be summarized as follows:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : U937 cells were used to evaluate the compound's cytotoxicity.

- Methodology : The CellTiter-Glo Luminescent cell viability assay was employed to assess cell viability, alongside LDH activity measurement for cytotoxicity detection.

- Results : The compound exhibited an IC50 value indicating significant antiproliferative activity without notable cytotoxic effects on normal cells .

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity:

- Inhibition Zones : Several derivatives of pyrazole were tested against common pathogens, showing inhibition zones ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Mechanism of Action : The antimicrobial efficacy was attributed to its ability to disrupt biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyrazole derivatives, including this compound. The findings revealed:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MR-S1-13 | MDA-MB-231 | 15 | Apoptosis induction |

| MR-S1-5 | HepG2 | 20 | Cell cycle arrest |

These results highlight the compound's potential in targeting breast and liver cancer cells effectively .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant strains:

| Derivative | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 7b | Escherichia coli | 0.25 | 0.50 |

| 10 | Staphylococcus aureus | 0.20 | 0.40 |

This data underscores the compound's effectiveness against antibiotic-resistant bacteria, suggesting its role in developing new antimicrobial therapies .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds similar to 3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide exhibit promising anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation. A study indicated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. This compound has been tested against various bacterial strains, showing significant antibacterial activity. This makes it a candidate for developing new antibiotics, especially against resistant strains .

Agricultural Applications

Pesticide Development

The unique structure of this compound has led to its investigation as a potential pesticide. Studies indicate that pyrazole-based compounds can act as effective insecticides and fungicides. They work by disrupting the biological processes of pests, leading to their death while being less harmful to beneficial insects .

Herbicide Potential

Research has also focused on the herbicidal properties of pyrazole derivatives. The compound's ability to inhibit specific enzymes involved in plant growth suggests its potential as an herbicide. Field trials have shown that certain pyrazole compounds can effectively control weed populations without adversely affecting crop yields .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored for its role in polymer chemistry. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research indicates that such modifications can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Studies

Propiedades

IUPAC Name |

3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c1-7-10(8(2)13-12-7)17(15,16)14-9-3-5-11-6-4-9/h9,11,14H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCHKXGQQVVKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.